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Compound of Interest

Compound Name: 2-Fluoro-5-iodobenzylamine

Cat. No.: B15091126

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization data for 2-Fluoro-5-
iodobenzylamine and its derivatives, alongside relevant alternative compounds. The
information is intended to support researchers and professionals in the fields of medicinal
chemistry and drug development by presenting key analytical data and experimental

methodologies.

Physicochemical and Spectroscopic Data

The following tables summarize the available characterization data for 2-Fluoro-5-
iodobenzylamine analogs and related compounds. This data is crucial for confirming the
identity, purity, and structural features of these molecules.

Table 1: General Physicochemical Properties
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Compound Name

Molecular Formula

Molecular Weight ( Monoisotopic Mass

g/mol ) (Da)

2-Fluoro-5-iodophenol  CeHaFIO 238.00 237.92909[1]
2-Fluorobenzylamine C7HsFN 125.15 125.06408
2-Fluoro-5-
(trifluoromethyl)benzyl  CsH7FaN 193.14 193.05147[2]
amine
2-Fluoro-5-
, C7H4FIO 249.92 249.9291[3]
iodobenzaldehyde

Table 2: Mass Spectrometry Data
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Compound lonization m/z (Mass-to- Adduct Predicted CCS
uc
Name Mode Charge Ratio) (A?)
2-
~ Electron 125.0, 124.0, _
Fluorobenzylami o [M]+ Not Available
lonization 105.0, 97.0, 77.0
ne
2-Fluoro-5- 193.0, 174.0,
) Electron
(trifluoromethyl)b o 124.0, 109.0, [M]+ 127.5[2]
) lonization
enzylamine 75.0
2-Fluoro-5-
(trifluoromethyl)b  Predicted 194.05875 [M+H]+ 134.4[2]
enzylamine
2-Fluoro-5-
(trifluoromethyl)b  Predicted 216.04069 [M+Na]+ 144.0[2]
enzylamine
2-Fluoro-5-
iodobenzaldehyd  Predicted 250.93638 [M+H]+ 130.2[3]
e
2-Fluoro-5-
iodobenzaldehyd  Predicted 272.91832 [M+Na]+ 133.2[3]

e

Table 3: 1H NMR Spectral Data
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Compound Chemical Shift o ]
Solvent Multiplicity Assignment

Name (Ppm)

2-

Fluorobenzylami CDCIs 7.44 - 6.88 m Aromatic-H

ne[4]

2-

Fluorobenzylami CDCls 3.883 S CH:z

ne[4]

2-

Fluorobenzylami CDCIs 1.51 s NH:2

nef4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental data.
Below are standard protocols for the characterization techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure of the compound by analyzing the magnetic
properties of its atomic nuclei.

Protocol:

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

e Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.

o Data Acquisition: Acquire *H and 3C NMR spectra at room temperature. For *H NMR, typical
parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
For 13C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and 1024-2048 scans
are common.
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o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.
Protocol:

e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent (e.g., methanol, acetonitrile).

« lonization: Introduce the sample into the mass spectrometer. Common ionization techniques
include Electrospray lonization (ESI) for polar molecules and Electron lonization (EI) for
volatile compounds.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions to generate a mass spectrum.

» Data Analysis: Analyze the spectrum to determine the molecular ion peak and fragmentation
pattern, which can provide structural information.

Visualizing Workflows and Pathways

The following diagrams illustrate common workflows and conceptual pathways relevant to the
development of novel chemical entities like 2-Fluoro-5-iodobenzylamine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Characterization of 2-Fluoro-5-
iodobenzylamine Derivatives and Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15091126#characterization-data-for-novel-2-fluoro-5-
iodobenzylamine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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